(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458532
InChI: InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-6-8-17(5)9-7-13/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N
Molecular Formula: C15H31N3O
Molecular Weight: 269.43 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13458532

Molecular Formula: C15H31N3O

Molecular Weight: 269.43 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide -

Specification

Molecular Formula C15H31N3O
Molecular Weight 269.43 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-6-8-17(5)9-7-13/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1
Standard InChI Key XJFHTJVOBKNYOV-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N

Introduction

Chemical Structure and Properties

The compound’s molecular formula is C₁₅H₃₁N₃O, with a molecular weight of 269.43 g/mol. Its IUPAC name is (2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide, and its SMILES notation is CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N.

Key Structural Features:

  • Chiral Center: The (S)-configuration at the 2-position of the butyramide backbone.

  • Piperidine Moiety: A six-membered saturated heterocyclic ring with a methyl group at the 1-position and a methylene linker to the amide nitrogen.

  • Isopropyl and Methyl Substituents: Enhance steric hindrance and potentially influence receptor binding.

Table 1: Key Chemical Data

PropertyValue/Description
Molecular FormulaC₁₅H₃₁N₃O
Molecular Weight269.43 g/mol
IUPAC Name(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide
SMILESCC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N
Stereochemistry(S)-configuration at C2
SolubilityLikely polar aprotic solvents (e.g., DMF, acetonitrile)

Synthesis and Preparation

The synthesis of this compound involves multi-step organic reactions, optimized for stereoselectivity and yield. A general approach includes:

  • Piperidine Ring Functionalization: Introduction of the 1-methyl group and 4-position methylene linker.

  • Amino Acid Derivatization: Coupling of the chiral amino acid (likely (S)-2-amino-3-methylbutyric acid) with the piperidine derivative.

  • Amide Bond Formation: Activation of the carboxylic acid intermediate (e.g., via HATU or EDCI) followed by reaction with the secondary amine.

Key Reaction Conditions:

  • Bases: Triethylamine or DIPEA for deprotonation.

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.

  • Purification: Chromatographic methods (e.g., HPLC) to isolate the desired stereoisomer.

Mechanism of Action and Biological Activity

The compound’s chiral structure enables highly specific interactions with biological targets, particularly in the central nervous system (CNS).

Proposed Targets and Effects:

  • Neurotransmitter Receptors: Modulation of receptors such as serotonin (5-HT) or dopamine (D2) receptors, based on structural similarity to known CNS-active agents.

  • Enzyme Inhibition: Potential inhibition of enzymes involved in neurotransmitter metabolism (e.g., monoamine oxidases).

Table 2: Hypothetical Pharmacological Targets

TargetProposed InteractionPotential Therapeutic Application
5-HT ReceptorsAgonism or antagonismAnxiety or depression treatment
Dopamine ReceptorsPartial agonismSchizophrenia or Parkinson’s
Monoamine OxidasesCompetitive inhibitionNeuroprotection

Applications in Medicinal Chemistry

Neurological Disorders

The compound’s structural features align with those of drugs targeting neurological pathways. For example:

  • Antidepressants: Similarity to selective serotonin reuptake inhibitors (SSRIs) in modulating serotonin signaling.

  • Antipsychotics: Potential dopamine receptor modulation, akin to atypical antipsychotics.

Drug Discovery and Optimization

  • Scaffold Diversity: The piperidine core and amide linkage provide a foundation for structural modifications (e.g., varying substituents on the piperidine ring).

  • Prodrug Strategy: The amide group could be exploited for targeted drug delivery or improved bioavailability.

Research Findings and Challenges

In Vitro Studies

While direct data on this compound is limited, analogous molecules demonstrate:

  • Receptor Binding Affinity: Nanomolar to micromolar activity in binding assays for CNS receptors.

  • Metabolic Stability: Resistance to hydrolysis due to the amide bond, though hepatic clearance may involve cytochrome P450 enzymes.

Challenges and Limitations

  • Stereochemical Purity: Ensuring enantiomeric excess during synthesis is critical for consistent biological activity.

  • Toxicity Profiling: Systemic toxicity studies are required to assess safety, particularly for CNS-targeted compounds.

Future Directions

Structural Analogues

  • Piperidine Ring Modifications: Introducing electron-withdrawing or donating groups to enhance binding affinity.

  • Side-Chain Variations: Replacing the isopropyl group with bulkier substituents to modulate receptor selectivity.

In Vivo Studies

  • Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) in rodent models.

  • Efficacy Trials: Testing in animal models of depression or psychosis to validate therapeutic potential.

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